Ethyl 3-hydroxy-2,2-dimethylbutanoate

Description

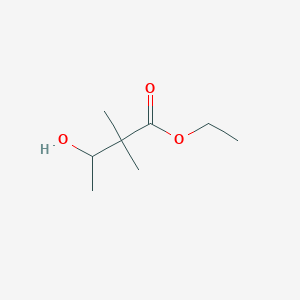

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-11-7(10)8(3,4)6(2)9/h6,9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZVLAWBYJYWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7505-94-4 | |

| Record name | NSC402035 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-hydroxy-2,2-dimethylbutanoate

Introduction: A Versatile Chiral Building Block in Modern Synthesis

Ethyl 3-hydroxy-2,2-dimethylbutanoate, identified by its CAS number 7505-94-4, is a fascinating yet underexplored beta-hydroxy ester with significant potential in the realms of organic synthesis and medicinal chemistry. Its structure, featuring a sterically hindered quaternary carbon center adjacent to the ester carbonyl and a secondary alcohol, presents a unique combination of functionalities. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications. While it may be less ubiquitous than its close analog, ethyl 3-hydroxybutanoate, the distinct structural features of this compound offer unique opportunities for the design of novel molecular architectures.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7505-94-4 | [1] |

| Molecular Formula | C8H16O3 | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| Boiling Point | 228.3°C at 760 mmHg | |

| Flash Point | 87.3°C | |

| Refractive Index | 1.435 | |

| XLogP3 | 1.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 4 |

Synthesis of this compound: The Reformatsky Reaction

The synthesis of β-hydroxy esters such as this compound is classically achieved through the Reformatsky reaction. This organozinc-mediated reaction provides a robust method for the formation of a carbon-carbon bond between an α-halo ester and a carbonyl compound, in this case, a ketone. The use of zinc is crucial as it forms a less reactive enolate compared to those generated with stronger bases like lithium diisopropylamide, thus minimizing self-condensation of the ketone.

Below is a detailed, field-proven protocol for the synthesis of a structurally analogous compound, which can be adapted for the synthesis of this compound. The described synthesis is for ethyl 3-hydroxy-2,3-dimethylbutanoate, which involves the reaction of ethyl 2-bromopropanoate with acetone. To synthesize the target molecule, one would analogously use ethyl 2-bromo-2-methylpropanoate and acetaldehyde.

Experimental Protocol: Synthesis via Reformatsky Reaction

Materials:

-

Zinc dust, activated

-

Iodine (catalytic amount)

-

Ethyl 2-bromo-2-methylpropanoate

-

Acetaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Step-by-Step Methodology:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). A crystal of iodine can be added to initiate the reaction.

-

Reaction Setup: Add anhydrous diethyl ether or THF to the flask to cover the zinc.

-

Initiation of the Reaction: A small amount of a solution of ethyl 2-bromo-2-methylpropanoate (1.0 equivalent) and acetaldehyde (1.1 equivalents) in the chosen anhydrous solvent is added from the dropping funnel. The mixture is gently warmed until the color of the iodine disappears, indicating the initiation of the reaction.

-

Addition of Reagents: The remainder of the ethyl 2-bromo-2-methylpropanoate and acetaldehyde solution is added dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete consumption of the starting materials.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M hydrochloric acid to quench the reaction and dissolve any unreacted zinc.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure this compound.

Caption: A simplified workflow of the Reformatsky reaction for the synthesis of this compound.

Applications in Research and Drug Development

While specific, widespread applications of this compound in marketed drugs are not extensively documented, its structural motifs are of significant interest to medicinal chemists. As a chiral building block, it provides a scaffold for the synthesis of more complex molecules with defined stereochemistry, which is crucial for biological activity.

The presence of a hydroxyl group and an ester functionality allows for a variety of chemical transformations. The hydroxyl group can be oxidized to a ketone, protected, or used as a nucleophile. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles. This versatility makes it a valuable intermediate in synthetic organic chemistry.

A notable, albeit broad, example of its relevance in the pharmaceutical sector is its inclusion in a patent related to methods for delivering 1,3-propanediol sulfonic acid. This suggests its potential use as a fragment or intermediate in the synthesis of compounds with therapeutic applications. The field of medicinal chemistry often utilizes such unique building blocks to explore new chemical space and develop novel drug candidates.

Caption: Potential applications of this compound in scientific research and development.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. The available safety data sheet indicates that comprehensive toxicological and ecological data are limited. Therefore, it should be handled with care in a well-ventilated laboratory, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

First Aid Measures:

-

Inhalation: Move the individual to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.

-

Ingestion: Rinse mouth with water.

In case of accidental release, the spill should be contained and cleaned up using appropriate absorbent materials. It is recommended to consult the full Safety Data Sheet (SDS) before use.

Conclusion: A Promising Reagent for Future Discoveries

This compound represents a valuable, albeit currently underutilized, tool in the synthetic chemist's arsenal. Its unique structural features and accessibility through classic organic reactions like the Reformatsky synthesis make it a promising candidate for the development of novel synthetic methodologies and the construction of complex molecular targets. As the demand for stereochemically defined building blocks in drug discovery continues to grow, it is likely that the applications of this and similar compounds will expand, paving the way for new innovations in medicinal chemistry and materials science.

References

- Google Patents. (n.d.). CN102471248A - 用于递送1,3-丙二磺酸的方法、化合物和组合物.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-hydroxy-2,2-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Ethyl 3-hydroxy-2,2-dimethylbutanoate, a β-hydroxy ester, represents a class of molecules with significant potential in organic synthesis and drug development. Its structure, featuring a hydroxyl group and an ester moiety on a sterically hindered carbon framework, makes it a valuable chiral building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside theoretical spectral analysis and established methodologies for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and materials science.

Chemical Identity and Molecular Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 7505-94-4 .[1] Its molecular formula is C8H16O3, corresponding to a molecular weight of 160.21 g/mol .

The molecular structure consists of a four-carbon butanoate backbone with two methyl groups at the C2 position, a hydroxyl group at the C3 position, and an ethyl ester at the C1 position. The presence of a chiral center at the C3 position means that this compound can exist as two enantiomers, (R)- and (S)-Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for designing experimental conditions, understanding the compound's behavior in various solvents, and developing purification strategies.

| Property | Value | Source |

| Molecular Formula | C8H16O3 | - |

| Molecular Weight | 160.21 g/mol | - |

| CAS Number | 7505-94-4 | [1] |

| Boiling Point | 228.3 °C at 760 mmHg | [1] |

| Density | 0.988 g/cm³ | [1] |

| Flash Point | 87.3 °C | [1] |

| logP (Octanol/Water Partition Coefficient) | 1.1 (Predicted) | - |

| Water Solubility | Predicted to be low | - |

Spectroscopic Characterization (Theoretical)

Due to a lack of publicly available experimental spectra for this compound, this section provides a theoretical analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and comparison with structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule.

Caption: Predicted ¹H NMR spectral assignments for this compound.

-

Ethyl Group: A quartet at approximately 4.1 ppm (CH₂) coupled to a triplet at around 1.2 ppm (CH₃).

-

C3-Proton: A doublet at approximately 3.8 ppm, coupled to the hydroxyl proton.

-

Hydroxyl Proton: A doublet that will likely be broad and its chemical shift can vary depending on the solvent and concentration.

-

C3-Methyl Group: A doublet at around 1.1 ppm, coupled to the C3 proton.

-

C2-Methyl Groups: Two singlets expected around 1.0 ppm, as they are diastereotopic.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): ~175 ppm

-

C3 (CH-OH): ~75 ppm

-

O-CH₂ (Ethyl): ~61 ppm

-

C2 (quaternary): ~45 ppm

-

C3-CH₃: ~22 ppm

-

C2-(CH₃)₂: Two signals around ~20-25 ppm

-

CH₃ (Ethyl): ~14 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

O-H Stretch: A broad and strong band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch: Multiple sharp peaks in the 3000-2850 cm⁻¹ region, corresponding to the aliphatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹, indicative of the ester carbonyl group.

-

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 160 may be observed, although it could be weak. The fragmentation pattern is expected to be influenced by the functional groups:

-

Loss of an ethyl group (-CH₂CH₃): A fragment at m/z 131.

-

Loss of an ethoxy group (-OCH₂CH₃): A fragment at m/z 115.

-

Loss of water (-H₂O) from the molecular ion: A fragment at m/z 142.

-

Cleavage adjacent to the hydroxyl group.

Synthesis Methodology: The Reformatsky Reaction

A common and effective method for the synthesis of β-hydroxy esters is the Reformatsky reaction.[2][3] This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate (a Reformatsky enolate), which then reacts with a ketone or aldehyde. For the synthesis of this compound, ethyl α-bromoacetate would be reacted with 3-methyl-2-butanone in the presence of activated zinc.

Caption: General workflow for the synthesis of this compound via the Reformatsky Reaction.

Experimental Protocol (General)

-

Activation of Zinc: Zinc dust is activated by washing with dilute acid, followed by water, ethanol, and ether, and then dried under vacuum.

-

Reaction Setup: A solution of 3-methyl-2-butanone and ethyl α-bromoacetate in an anhydrous solvent (e.g., THF or diethyl ether) is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: A small portion of the activated zinc is added to the solution. The mixture may require gentle heating to initiate the reaction.

-

Reaction Progression: The remaining zinc is added portion-wise at a rate that maintains a gentle reflux. The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting materials are consumed.

-

Workup: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

-

Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure.

Applications in Research and Development

This compound and related β-hydroxy esters are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products.[4]

-

Chiral Building Blocks: The enantiomerically pure forms of this compound can serve as versatile starting materials for the stereoselective synthesis of complex molecules, including pharmaceuticals and agrochemicals.

-

Drug Discovery: The β-hydroxy ester moiety is a common structural motif in many drug candidates and natural products with diverse biological activities.

-

Asymmetric Synthesis: This compound can be a substrate in the development and evaluation of new asymmetric catalysts and biocatalysts.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Fire Safety: The flash point is 87.3 °C, indicating that it is a combustible liquid. Keep away from heat, sparks, and open flames.[1]

For detailed safety information, always refer to the most current Safety Data Sheet provided by the supplier.

Conclusion

This compound is a molecule of interest for synthetic and medicinal chemists due to its versatile structure. This guide has summarized its key physicochemical properties based on available data and provided a theoretical framework for its spectroscopic characterization. The outlined synthesis protocol offers a practical starting point for its preparation in a laboratory setting. As with any chemical compound, a thorough understanding of its properties and adherence to safety guidelines are paramount for its successful and safe application in research and development.

References

- The Royal Society of Chemistry. (2009). Supporting Information - Organic & Biomolecular Chemistry.

-

Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). Retrieved from [Link]

-

Yeast Metabolome Database. ethyl 3-hydroxybutanoate (YMDB01425). Retrieved from [Link]

-

NIST. Ethyl 2-hydroxy-3,3-dimethylbutyrate. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. Reformatsky reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

- Hauser, C. R., & Puterbaugh, W. H. (1953). Synthesis of β-Hydroxy Esters from Ethyl Acetate and Ketones or Aldehydes by Means of Lithium Amide. Some Results with Other Esters. The Journal of Organic Chemistry, 18(8), 977-984.

-

Organic Chemistry Portal. Reformatsky Reaction. Retrieved from [Link]

- Seebach, D., & Züger, M. (1982). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses, 63, 1.

-

Human Metabolome Database. 2-Hydroxybutyric acid. Retrieved from [Link]

- Oisaki, K., Zhao, D., Kanai, M., & Shibasaki, M. (2013). Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters. The Journal of Organic Chemistry, 78(12), 6165–6171.

-

Doc Brown's Chemistry. proton NMR spectrum of ethyl methanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylbutane. Retrieved from [Link]

-

Doc Brown's Chemistry. mass spectrum of 2,2-dimethylbutane. Retrieved from [Link]

- El-Wareth, A. O., El-Sayed, A. M., & El-Gazzar, A. A. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC advances, 12(16), 9923–9930.

-

ResearchGate. Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. Retrieved from [Link]

-

Organic Chemistry Portal. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Retrieved from [Link]

-

ResearchGate. (A) The Reformatsky-reaction-based formation of a β-hydroxy ester. (B). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Romero-Calle, D., et al. (2022).

-

YouTube. (2019). Reformatsky Reaction Basic concept and Mechanism: Method to prepare beta-Hydroxy Ester (part 1). Retrieved from [Link]

-

Chegg. (2022). Predict the appearance you would expect for the 13C NMR spectrum of 3,3-dimethylbutan-2-ol.... Retrieved from [Link]

-

Doc Brown's Chemistry. 13 C NMR spectrum of 3-hydroxybutanone (acetoin). Retrieved from [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. mass spectrum of 2,3-dimethylbutane. Retrieved from [Link]

- Bazhin, D. N., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 116-120.

Sources

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS No. 7505-94-4) is a chiral β-hydroxy ester with potential applications as a building block in organic synthesis. Its structure, featuring a hydroxyl group, a sterically hindered quaternary carbon center, and an ester functional group, presents a unique spectroscopic fingerprint. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation herein is grounded in fundamental spectroscopic principles and comparative analysis with structurally similar compounds, offering a robust framework for researchers, scientists, and drug development professionals engaged in the characterization of this and related molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram of this compound, with key carbon and proton environments labeled for reference in the subsequent NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented in this section are predicted based on established chemical shift theory and analysis of similar structures.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it influences chemical shifts; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum. Key parameters include a 30-45° pulse angle to avoid saturation, a sufficient relaxation delay (D1) of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This involves broadband decoupling to remove ¹H-¹³C coupling, resulting in sharp singlet signals for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]

-

Predicted ¹H NMR Spectral Data

Disclaimer: The following ¹H NMR data is predicted and not experimentally derived.

| Label (Fig. 1) | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H⁷ | -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Shielded alkyl protons, split by the adjacent CH₂ group. |

| H⁴ & H⁵ | -C(CH₃ )₂- | ~1.15 | Singlet (s) | 6H | Chemically equivalent methyl groups on a quaternary carbon, no adjacent protons to couple with. |

| H⁸ | -CH(OH)-CH₃ | ~1.20 | Doublet (d) | 3H | Methyl group protons split by the single proton on C³. |

| H-O | -OH | ~2.0-3.0 | Broad Singlet (br s) | 1H | Labile proton, chemical shift can vary with concentration and solvent. |

| H³ | -CH (OH)- | ~3.80 | Quartet (q) | 1H | Deshielded by the adjacent hydroxyl group, split by the three protons of the C⁸ methyl group. |

| H⁶ | -O-CH₂ -CH₃ | ~4.15 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen, split by the three protons of the C⁷ methyl group. |

Predicted ¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data is predicted and not experimentally derived.

| Label (Fig. 1) | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C¹ | C =O | ~175 | Carbonyl carbon of an ester, highly deshielded. |

| C³ | -C H(OH)- | ~75 | Carbon attached to an oxygen atom, significantly deshielded. |

| C⁶ | -O-C H₂- | ~61 | Carbon in an ethoxy group, deshielded by the oxygen. |

| C² | -C (CH₃)₂- | ~45 | Quaternary carbon, shielded relative to carbons bonded to heteroatoms. |

| C⁴ & C⁵ | -C(C H₃)₂- | ~22 | Equivalent methyl carbons on the quaternary center. |

| C⁸ | -CH(OH)-C H₃ | ~20 | Methyl carbon adjacent to the hydroxyl-bearing carbon. |

| C⁷ | -O-CH₂-C H₃ | ~14 | Terminal methyl carbon of the ethyl ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition:

-

Acquire a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or instrumental noise.

-

Place the sample plates in the spectrometer and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

Disclaimer: The following IR data is predicted and not experimentally derived.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| ~3450 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding.[4] |

| ~2970-2850 | C-H stretch | Alkane (sp³) | Characteristic of C-H bonds in the alkyl portions of the molecule.[5] |

| ~1735 (strong) | C=O stretch | Ester | A very strong and sharp absorption, characteristic of the ester carbonyl group.[5] |

| ~1250-1150 (strong) | C-O stretch | Ester | Esters typically show strong C-O stretching bands in this region.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is invaluable for confirming its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation and introduction.

-

Ionization: Electron Ionization (EI) is a common technique for small molecules that induces predictable fragmentation.

-

Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Predicted Mass Spectral Data

Disclaimer: The following MS fragmentation data is predicted and not experimentally derived.

The molecular weight of this compound (C₈H₁₆O₃) is 160.21 g/mol . The molecular ion peak [M]⁺• would be expected at m/z = 160.

Major Predicted Fragmentation Pathways:

Caption: Key predicted fragmentation pathways for this compound.

Interpretation of Predicted Fragments:

-

m/z = 145: Loss of a methyl radical (•CH₃) from one of the gem-dimethyl groups or the C⁸ methyl group.

-

m/z = 131: Loss of an ethyl radical (•C₂H₅) from the ester group.

-

m/z = 115: Loss of an ethoxy radical (•OC₂H₅), a common fragmentation for ethyl esters.[7]

-

m/z = 101: This would be a significant peak resulting from α-cleavage, the cleavage of the C-C bond adjacent to the carbonyl group, with the charge retained on the non-acyl fragment.

-

McLafferty Rearrangement: While possible in some esters, the substitution at the α-carbon (C²) in this molecule makes the typical McLafferty rearrangement less likely to be a major fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. By grounding these predictions in the fundamental principles of spectroscopy and comparing them to the known data of structurally related molecules, we have constructed a reliable framework for the identification and characterization of this compound. The detailed experimental protocols offer a validated approach for researchers to obtain and confirm this spectral data in a laboratory setting, ensuring both scientific integrity and the generation of high-quality, reproducible results.

References

-

PubChem. Ethyl 3-hydroxybutyrate. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. Ethyl 2-ethyl-3-hydroxybutanoate. National Center for Biotechnology Information. Available at: [Link].

-

Charushin, V. N., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 118-123. Available at: [Link].

-

NIST. Ethyl 3-hydroxy-3-methylbutanoate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link].

-

PubChem. Ethyl 3-hydroxy-2-methylbutyrate. National Center for Biotechnology Information. Available at: [Link].

-

LibreTexts Chemistry. Interpreting Infrared Spectra. Available at: [Link].

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylbutane. Available at: [Link].

-

Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J. C. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of agricultural and food chemistry, 63(49), 10638–10645. Available at: [Link].

-

Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 1-8. Available at: [Link].

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-20. Available at: [Link].

-

Doc Brown's Chemistry. Infrared spectrum of ethyl methanoate. Available at: [Link].

-

Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, biotechnology, and biochemistry, 62(9), 1762–1767. Available at: [Link].

-

PubChem. Ethyl (2S,3R)-3-hydroxy-2-methylbutanoate. National Center for Biotechnology Information. Available at: [Link].

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

-

LibreTexts Chemistry. NMR Spectroscopy. Available at: [Link].

-

Doc Brown's Chemistry. C-13 NMR spectrum of 3-hydroxybutanone (acetoin). Available at: [Link].

-

Chemistry Steps. Interpreting IR Spectra. Available at: [Link].

Sources

- 1. Ethyl 2,3-dimethylbutanoate | C8H16O2 | CID 521482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 3-hydroxy-2,2-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl 3-hydroxy-2,2-dimethylbutanoate. This document is designed to serve as a critical resource for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar β-hydroxy esters. By integrating foundational NMR principles with practical experimental insights, this guide offers a comprehensive reference for spectral interpretation and methodological best practices.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a chiral β-hydroxy ester of interest in organic synthesis and medicinal chemistry. Its structure, featuring a hydroxyl group and a quaternary carbon center, makes it a valuable building block for the synthesis of more complex molecules with specific stereochemistry. Accurate structural elucidation is paramount in drug discovery and development, where even minor structural variations can lead to significant differences in biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The chemical shift (δ) is a fundamental parameter in NMR, representing the resonance frequency of a nucleus relative to a standard reference.[2] It is highly sensitive to the electronic environment, making it a rich source of structural information.[3][4]

This guide will delve into the specific ¹H and ¹³C NMR spectral features of this compound, provide a robust experimental protocol for its synthesis and NMR analysis, and discuss the theoretical underpinnings that govern its chemical shifts.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Due to the limited availability of published experimental NMR data for this compound, the following chemical shifts are predicted based on established NMR prediction algorithms and comparison with structurally similar compounds, such as ethyl 3-hydroxybutanoate.[2][5] These predictions provide a reliable starting point for spectral assignment.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-4 | ~3.80 | Quartet | 1H | ~6.5 | CH-OH |

| H-6 | ~4.15 | Quartet | 2H | ~7.1 | O-CH₂-CH₃ |

| H-5 | ~1.20 | Doublet | 3H | ~6.5 | CH(OH)-CH₃ |

| H-9 | ~1.25 | Triplet | 3H | ~7.1 | O-CH₂-CH₃ |

| H-7, H-8 | ~1.15 | Singlet | 6H | - | C(CH₃)₂ |

| OH | Variable | Singlet (broad) | 1H | - | OH |

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~175 | C=O (Ester) |

| C-3 | ~75 | CH-OH |

| C-6 | ~60 | O-CH₂-CH₃ |

| C-2 | ~45 | C(CH₃)₂ |

| C-5 | ~22 | CH(OH)-CH₃ |

| C-7, C-8 | ~21 | C(CH₃)₂ |

| C-9 | ~14 | O-CH₂-CH₃ |

Theoretical Principles: Factors Influencing Chemical Shifts

The predicted chemical shifts are governed by several key principles of NMR spectroscopy. A deeper understanding of these factors allows for more accurate interpretation of experimental data.

Inductive Effects

The electronegativity of atoms influences the electron density around a nucleus, thereby affecting its chemical shift. Electronegative atoms, such as oxygen, withdraw electron density from adjacent protons and carbons.[4] This "deshielding" effect causes the nucleus to experience a stronger effective magnetic field, resulting in a downfield shift (higher ppm value). In this compound:

-

The ester carbonyl group (C=O) and the ether oxygen are strongly electron-withdrawing, causing the α-protons (H-6) and α-carbon (C-6) of the ethyl group to be significantly deshielded.

-

The hydroxyl group (-OH) deshields the adjacent methine proton (H-4) and carbon (C-3).

Anisotropic Effects

The circulation of electrons in π-systems, such as carbonyl groups, generates a local magnetic field that can either shield or deshield nearby nuclei depending on their spatial orientation relative to the π-system. The carbonyl group in the ester functionality will influence the chemical shifts of nearby protons.

Hydrogen Bonding

The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors such as concentration, temperature, and solvent. This is due to the formation of intermolecular hydrogen bonds. In concentrated solutions, extensive hydrogen bonding leads to significant deshielding and a downfield shift. In dilute, non-polar solvents, the -OH signal is typically observed further upfield.

Experimental Protocol: Synthesis and NMR Analysis

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a Reformatsky reaction, followed by a standard protocol for NMR sample preparation and data acquisition.

Synthesis of this compound via Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters.[6][7] It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of activated zinc. This procedure is adapted from the synthesis of a similar compound, ethyl 3-hydroxy-2,3-dimethylbutanoate.[8]

Materials:

-

Ethyl 2-bromo-2-methylpropanoate

-

Acetaldehyde

-

Zinc dust (activated)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.

-

Initiation: In the dropping funnel, prepare a solution of ethyl 2-bromo-2-methylpropanoate (1.0 eq) and acetaldehyde (1.1 eq) in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension. The reaction is typically initiated by gentle warming.

-

Addition: Once the reaction has initiated (indicated by a color change and/or gentle reflux), add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

-

Completion and Quenching: After the addition is complete, continue stirring at reflux for an additional 30-60 minutes to ensure complete reaction. Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

NMR Sample Preparation and Data Acquisition

A properly prepared NMR sample is crucial for obtaining high-quality spectra.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

High-quality 5 mm NMR tube

-

Pasteur pipette and bulb

-

Small vial

Procedure:

-

Sample Weighing: Accurately weigh the required amount of the purified product into a small, clean, and dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube.

-

Filtering (Optional): If any solid particles are present, plug the Pasteur pipette with a small amount of cotton or glass wool to filter the solution during transfer.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be employed. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. ymdb.ca [ymdb.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. Reformatsky Reaction [organic-chemistry.org]

- 7. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

The Genesis of a Key Chiral Building Block: A Technical Guide to the Discovery and First Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the historical context and the seminal first synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate, a valuable β-hydroxy ester. By examining the foundational principles of the Reformatsky reaction, this document provides a comprehensive understanding of the initial preparation of this compound and its significance in the landscape of organic synthesis.

Introduction: The Enduring Importance of β-Hydroxy Esters

β-Hydroxy esters are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of a wide array of complex molecules, including pharmaceuticals, natural products, and agrochemicals. Their bifunctional nature, possessing both a hydroxyl and an ester group, allows for a diverse range of subsequent chemical transformations. The controlled synthesis of these motifs, particularly with stereochemical precision, remains a topic of significant interest in the scientific community. The journey to understanding and preparing these molecules began in the late 19th century with a groundbreaking discovery.

The Dawn of a New Reaction: The Reformatsky Synthesis

The discovery and first synthesis of compounds like this compound are intrinsically linked to the pioneering work of Russian chemist Sergey Nikolaevich Reformatsky. In 1887, Reformatsky discovered a novel method for the synthesis of β-hydroxy esters by reacting an α-halo ester with a ketone in the presence of metallic zinc.[1][2] This reaction, now famously known as the Reformatsky reaction, provided a direct and reliable route to this important class of compounds.[1][2]

While the original 1887 publication by Reformatsky in Berichte der deutschen chemischen Gesellschaft detailed the reaction of the ethyl ester of iodoacetic acid with acetone, the general applicability of the reaction to other α-halo esters and carbonyl compounds was quickly recognized.[1] The first synthesis of this compound, therefore, can be confidently situated within the context of these early explorations of the Reformatsky reaction's scope.

The logical precursors for the synthesis of this compound via the Reformatsky reaction are ethyl 2-bromo-2-methylpropanoate and acetaldehyde. The reaction involves the formation of an organozinc intermediate, a so-called "Reformatsky enolate," which then adds to the carbonyl group of the aldehyde.[3]

The Reconstructed First Synthesis: A Protocol

While a singular publication explicitly detailing the "first" synthesis of this compound is not readily identifiable in the historical literature, a robust and historically consistent protocol can be reconstructed based on Reformatsky's original work and early examples of the reaction. The following protocol is a representation of how this synthesis would have been first achieved.

Experimental Protocol: Synthesis of this compound via the Reformatsky Reaction

Objective: To synthesize this compound from ethyl 2-bromo-2-methylpropanoate and acetaldehyde using the classical Reformatsky reaction conditions.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |

| Zinc dust | 65.38 | 7.14 | 907 | Flammable solid |

| Ethyl 2-bromo-2-methylpropanoate | 195.05 | 1.32 | 162-164 | Lachrymator, Corrosive |

| Acetaldehyde | 44.05 | 0.78 | 20.2 | Flammable, Irritant |

| Diethyl ether (anhydrous) | 74.12 | 0.71 | 34.6 | Highly flammable |

| Sulfuric acid (dilute) | 98.08 | - | - | Corrosive |

| Sodium sulfate (anhydrous) | 142.04 | 2.66 | 884 | - |

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 1.2 equivalents of zinc dust. Briefly heat the flask under vacuum and then allow it to cool under a dry nitrogen atmosphere. This helps to activate the zinc by removing surface oxides. A small crystal of iodine can also be added to aid activation.

-

Reaction Setup: Add anhydrous diethyl ether to the flask to cover the zinc dust.

-

Initiation of Reaction: A small portion of a solution of 1.0 equivalent of ethyl 2-bromo-2-methylpropanoate and 1.1 equivalents of acetaldehyde in anhydrous diethyl ether is added from the dropping funnel. The reaction mixture is gently warmed until the reaction initiates, which is often indicated by the appearance of turbidity and a gentle reflux.

-

Addition of Reagents: The remainder of the ethyl 2-bromo-2-methylpropanoate and acetaldehyde solution is added dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask may be cooled in a water bath.

-

Completion of Reaction: After the addition is complete, the reaction mixture is heated to reflux for an additional 30-60 minutes to ensure complete consumption of the starting materials.

-

Work-up: The reaction mixture is cooled in an ice bath, and then dilute sulfuric acid is added cautiously to quench the reaction and dissolve any unreacted zinc and the zinc alkoxide intermediate.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to yield this compound.

Reaction Mechanism and Key Insights

The Reformatsky reaction proceeds through a fascinating and well-studied mechanism. The key steps are:

-

Oxidative Addition: The zinc metal inserts into the carbon-bromine bond of the ethyl 2-bromo-2-methylpropanoate to form an organozinc compound, the Reformatsky reagent.[3] This species is more accurately described as a zinc enolate.[3]

-

Coordination and Addition: The carbonyl oxygen of acetaldehyde coordinates to the zinc atom of the Reformatsky reagent. This is followed by a nucleophilic addition of the enolate carbon to the carbonyl carbon of the aldehyde, proceeding through a six-membered chair-like transition state.[3]

-

Hydrolysis: The resulting zinc alkoxide is then hydrolyzed during the acidic work-up to yield the final β-hydroxy ester, this compound.

The use of zinc is crucial to the success of the reaction. Organozinc reagents are generally less reactive than other common organometallics like Grignard or organolithium reagents.[3] This lower reactivity is advantageous as it prevents side reactions, such as the self-condensation of the ester or reaction with the ester carbonyl group.

Visualizing the Process

To better illustrate the core concepts, the following diagrams outline the reaction mechanism and the experimental workflow.

Caption: The reaction mechanism of the Reformatsky synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Significance and Modern Perspectives

The discovery of the Reformatsky reaction was a pivotal moment in organic chemistry, providing a reliable method for carbon-carbon bond formation and the synthesis of β-hydroxy esters. The ability to create molecules like this compound opened up new avenues for the synthesis of more complex organic structures.

While the classical Reformatsky reaction remains a valuable tool, modern organic synthesis has seen the development of numerous advancements. These include the use of more reactive forms of zinc (e.g., Rieke zinc), alternative metals, and, most importantly, the development of asymmetric versions of the reaction to control the stereochemistry of the newly formed chiral center. These modern iterations build upon the foundational principles established by Sergey Reformatsky over a century ago, highlighting the enduring legacy of his discovery.

Conclusion

The first synthesis of this compound is a testament to the power and elegance of the Reformatsky reaction. By understanding the historical context and the fundamental mechanism of this reaction, researchers and drug development professionals can appreciate the ingenuity of early organic chemists and the foundational discoveries that continue to shape the field of synthetic chemistry today.

References

-

Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1211. [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

Sources

A Guide to Hydroxy Carboxylic Acid Ethyl Esters in Nature: Investigating Beyond Ethyl 3-hydroxy-2,2-dimethylbutanoate

Preamble: The Quest for Ethyl 3-hydroxy-2,2-dimethylbutanoate in the Plant Kingdom

In the vast and intricate world of phytochemistry, the identification of novel secondary metabolites is a continuous frontier. This guide was initially conceived to explore the natural occurrence of this compound in plants. However, a comprehensive review of the current scientific literature reveals a notable absence of documented evidence for the presence of this specific ester as a naturally occurring compound in the plant kingdom. While the search for novel plant-derived molecules is ongoing, our present understanding does not support the natural origin of this compound in botanical sources.

This guide, therefore, pivots to address the broader interest of researchers, scientists, and drug development professionals in structurally related and well-documented hydroxy carboxylic acid ethyl esters found in nature. Specifically, we will delve into the occurrence, analysis, and biological significance of compounds such as Ethyl 2-hydroxy-3-methylbutanoate and Ethyl 3-hydroxybutanoate. These esters, while structurally distinct from the initial compound of interest, are pertinent examples of naturally occurring chiral molecules with significant sensory and biological properties.

Naturally Occurring Hydroxy Carboxylic Acid Ethyl Esters in Plants and Fermented Products

Several short-chain hydroxy esters are recognized as volatile organic compounds (VOCs) in plants and are significant contributors to the aroma and flavor profiles of fruits and fermented beverages.[1][2] These compounds are often present as enantiomeric pairs, with the ratio of enantiomers varying depending on the biological origin and processing.

Known Occurrences

The following table summarizes the documented natural occurrences of related hydroxy carboxylic acid ethyl esters.

| Compound | Natural Source(s) | Reference(s) |

| Ethyl 2-hydroxy-3-methylbutanoate | Pineapple, Blueberries, Banana, Olive Oil, Asian Fruits, Wine | |

| Ethyl 3-hydroxybutanoate | Wine | [3] |

Table 1: Documented natural occurrences of selected hydroxy carboxylic acid ethyl esters.

Sensory Properties and Biological Significance

The chirality of these esters often plays a crucial role in their sensory perception. Different enantiomers can elicit distinct aromas, highlighting the stereospecificity of olfactory receptors.

-

Ethyl 2-hydroxy-3-methylbutanoate: The racemic mixture is described with artificial aromas like candy, with notes of strawberry, pineapple, and kiwifruit. The (R)-enantiomer has a heavier fruity odor, while the (S)-form is characterized by "red fruits," "pineapple," and "green apple" descriptors. In various fruits and beverages, it has been described as "ripe pineapple-like," "blueberry," "fruity," "floral," "jasmine," or "strawberry".

-

Ethyl 3-hydroxybutanoate: While present in wine, its concentration is often below the olfactory threshold.[3] However, sensory analysis has revealed that it can have an enhancing effect on the perception of fruity aromas, particularly contributing to red-berry and fresh-fruit descriptors even at subthreshold concentrations.[3]

From a drug development perspective, the presence of specific enantiomers of bioactive compounds in nature is of high interest, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Biosynthesis of Volatile Esters in Plants

The biosynthesis of volatile esters in plants is a complex process involving several metabolic pathways. While the specific pathway for the aforementioned ethyl esters in plants is not extensively detailed in the available literature, a general overview of volatile ester formation can be provided. The final step in the biosynthesis of these esters is typically catalyzed by alcohol acyltransferases (AATs), which facilitate the esterification of an alcohol with an acyl-CoA thioester derived from fatty acid or amino acid metabolism.

Caption: Generalized pathway for volatile ester biosynthesis in plants.

Analytical Methodologies for Isolation, Identification, and Quantification

The analysis of volatile and semi-volatile compounds like hydroxy carboxylic acid ethyl esters from complex plant matrices requires a multi-step approach.

Workflow for Analysis

The general workflow for the analysis of these compounds from a plant or fermented product sample is depicted below.

Caption: General workflow for the analysis of volatile esters from natural sources.

Detailed Experimental Protocols

This protocol is a common method for the extraction of volatile and semi-volatile compounds from liquid and solid samples.

Objective: To extract volatile esters from a sample matrix for subsequent GC-MS analysis.

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Vials with septa caps (e.g., 20 mL)

-

Heating block or water bath with magnetic stirring

-

Sample (e.g., fruit puree, wine)

-

Saturated NaCl solution (optional, to increase volatility of analytes)

-

Internal standard solution (optional, for quantification)

Procedure:

-

Place a known amount of the sample (e.g., 5 g of fruit puree or 5 mL of wine) into a 20 mL vial.

-

If using, add a known amount of internal standard.

-

Add a saturated NaCl solution (e.g., 1 g NaCl for a 5 mL sample) to enhance the release of volatile compounds.

-

Immediately seal the vial with a septum cap.

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation.

-

Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Objective: To separate, identify, and quantify the enantiomers of hydroxy carboxylic acid ethyl esters.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

-

Column: Chiral capillary column (e.g., β-cyclodextrin or γ-cyclodextrin phase).

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless for a set time (e.g., 1 min), then split.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp 1: Increase to 150°C at 3°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 min.

-

-

MSD Parameters:

-

Transfer line temperature: 280°C.

-

Ion source temperature: 230°C.

-

Electron ionization (EI) energy: 70 eV.

-

Scan range: m/z 40-300.

-

Procedure:

-

Desorb the SPME fiber in the GC injector.

-

Start the GC-MS run with the specified parameters.

-

Identify the target compounds by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with authentic standards.

-

For quantification, integrate the peak areas of the target analytes and the internal standard (if used). Create a calibration curve using standards of known concentrations to determine the concentration of the analytes in the original sample.

Concluding Remarks

While the natural occurrence of this compound in plants remains unconfirmed, the study of structurally similar compounds like Ethyl 2-hydroxy-3-methylbutanoate and Ethyl 3-hydroxybutanoate provides valuable insights into the chemistry and biology of plant-derived volatile esters. The analytical techniques outlined in this guide are fundamental for the continued exploration of the plant metabolome. For researchers in natural product chemistry and drug development, the investigation of these and other chiral molecules from natural sources continues to be a promising avenue for the discovery of novel compounds with unique sensory and bioactive properties. The methodologies presented herein provide a robust framework for the rigorous scientific investigation of such compounds.

References

-

Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J. C. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 35-43. [Link]

-

Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J. C. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 63(48), 10484–10491. [Link]

- Pino, J. A., & Febles, Y. (2013). Odour-active compounds in banana fruit cv. 'Dwarf Cavendish'. Food Chemistry, 141(1), 795-801.

- Elss, S., Preston, C., & Hertzig, C. (2005). Aroma profiles of pineapple fruit (Ananas comosus [L.] Merr.) and pineapple products. LWT-Food Science and Technology, 38(4), 347-352.

- Hirvi, T., & Honkanen, E. (1983). The aroma of blueberries. Journal of the Science of Food and Agriculture, 34(9), 992-998.

- Wong, K. C., & Siew, T. L. (1994). Volatile constituents of the fruits of the durian (Durio zibethinus Murr.), jackfruit (Artocarpus heterophyllus Lam.), and snake fruit (Salacca edulis Reinw.). Journal of Agricultural and Food Chemistry, 42(9), 1984-1987.

- De Angelis, M., et al. (2015). Volatile compounds in virgin olive oils from different cultivars and geographical origins. Food Chemistry, 175, 10-17.

- Fan, W., & Qian, M. C. (2005). Characterization of aroma compounds in Chinese “Wuliangye” and “Jiannanchun” liquors by aroma extract dilution analysis. Journal of Agricultural and Food Chemistry, 53(19), 7578-7584.

- Campo, E., Ferreira, V., Escudero, A., & Cacho, J. (2006). Prediction of the wine sensory properties related to grape variety from dynamic-headspace gas chromatography-olfactometry data. Journal of Agricultural and Food Chemistry, 54(14), 5096-5104.

- Xu, Y., Fan, G., & Qian, M. C. (2007). Characterization of aroma compounds in Chinese rice wine (Huangjiu) from different floral sources. Journal of Agricultural and Food Chemistry, 55(7), 2768-2774.

- Dudareva, N., Klempien, A., Muhlemann, J. K., & Kaplan, I. (2013). Biosynthesis, function and metabolic engineering of plant volatile organic compounds. New Phytologist, 198(1), 16-32.

- Pichersky, E., & Gershenzon, J. (2002). The formation and function of plant volatiles: perfumes for pollinator attraction and defense. Current Opinion in Plant Biology, 5(3), 237-243.

- Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food chemistry. Springer.

- Pawliszyn, J. (2012). Handbook of solid phase microextraction. Elsevier.

- D'Auria, J. C., & Gershenzon, J. (2005). The secondary metabolism of Arabidopsis thaliana. In The Arabidopsis Book/American Society of Plant Biologists.

- Azam, M., Mohsin, M., & Ijaz, H. (2019). Plant Volatile Organic Compounds: Types, Functions, and Abiotic Stress Responses. In Plant Abiotic Stress Tolerance. Springer, Cham.

- Baldwin, I. T. (2010). Plant volatiles. Current Biology, 20(9), R392-R397.

Sources

- 1. Volatile Organic Compounds Emitted by Flowers: Ecological Roles, Production by Plants, Extraction, and Identification [mdpi.com]

- 2. Plant Volatile Organic Compounds: Revealing the Hidden Interactions [mdpi.com]

- 3. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Ethyl 3-hydroxy-2,2-dimethylbutanoate Extracts

Introduction

Ethyl 3-hydroxy-2,2-dimethylbutanoate is a carboxylic acid ester with potential applications in the pharmaceutical and biotechnology sectors. Its chemical structure suggests the possibility of it acting as a prodrug, which, upon administration, may undergo enzymatic hydrolysis to release 3-hydroxy-2,2-dimethylbutanoic acid and ethanol.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of this compound and its potential metabolites. The protocols detailed herein are designed to be self-validating systems, ensuring scientific integrity and trustworthiness.

The central hypothesis guiding this technical exploration is that the biological effects of this compound may be attributable to the parent compound, its hydrolysis product, or a combination of both. Therefore, a thorough investigation necessitates a multi-faceted approach, encompassing the assessment of its stability and hydrolysis, followed by a battery of in vitro and in vivo assays to elucidate its cytotoxic, antimicrobial, and anti-inflammatory potential.

Part 1: Physicochemical Characterization and Hydrolysis Profile

A foundational step in evaluating the biological activity of this compound is to understand its physicochemical properties and its stability in biological matrices. This information is crucial for interpreting the results of subsequent biological assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are critical for formulation development and for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | PubChem |

| Molecular Weight | 160.21 g/mol | PubChem |

| Appearance | Colorless liquid | ECHEMI |

| Solubility | Data not available | - |

| LogP (Predicted) | 1.3 | PubChem |

In Vitro Hydrolysis Assay

The propensity of this compound to undergo hydrolysis is a critical determinant of its mechanism of action.[3][4] An in vitro hydrolysis assay using simulated biological fluids (e.g., simulated gastric fluid, simulated intestinal fluid, and human plasma) will provide initial insights into its stability and the potential for release of 3-hydroxy-2,2-dimethylbutanoic acid.

-

Preparation of Simulated Fluids: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) according to USP standards. Obtain fresh human plasma.

-

Incubation: Add a stock solution of this compound to each of the simulated fluids and plasma to a final concentration of 10 µM. Incubate the samples at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots from each incubation mixture.

-

Sample Processing: Immediately quench the enzymatic activity in the plasma samples by adding an equal volume of ice-cold acetonitrile. For SGF and SIF samples, no quenching is necessary. Centrifuge all samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentrations of this compound and the formation of 3-hydroxy-2,2-dimethylbutanoic acid using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the concentration of this compound and 3-hydroxy-2,2-dimethylbutanoic acid against time to determine the rate of hydrolysis.

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity Assays

Given the structural similarities to some known antimicrobial agents, it is prudent to evaluate the antimicrobial activity of this compound and its hydrolysis product.

| Microorganism | Gram Stain | Rationale |

| Staphylococcus aureus | Gram-positive | Common human pathogen. |

| Bacillus subtilis | Gram-positive | Representative of spore-forming bacteria. |

| Escherichia coli | Gram-negative | Common cause of infections. |

| Pseudomonas aeruginosa | Gram-negative | Opportunistic pathogen, often multi-drug resistant. |

| Candida albicans | Fungal (Yeast) | Common cause of fungal infections. |

-

Preparation of Inoculum: Prepare a standardized inoculum of each microbial strain in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Serial Dilution: Perform a two-fold serial dilution of this compound and 3-hydroxy-2,2-dimethylbutanoic acid in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe and broth), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in a wide range of diseases, making the identification of novel anti-inflammatory agents a key area of research. [5][6]The following in vitro assays will provide an initial assessment of the anti-inflammatory potential of the test compounds.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. [7]2. Cell Treatment: Seed the cells in a 96-well plate and pre-treat with various non-toxic concentrations of this compound and 3-hydroxy-2,2-dimethylbutanoic acid for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include a vehicle control and a positive control (e.g., dexamethasone).

-

Nitrite Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Cell Treatment and Stimulation: Follow the same procedure as for the NO inhibition assay.

-

Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatants using commercially available ELISA kits.

-

Data Analysis: Quantify the reduction in cytokine production in the presence of the test compounds compared to the LPS-stimulated control.

Part 3: In Vivo Biological Activity and Toxicity Assessment

Promising candidates from in vitro screening should be further evaluated in vivo to assess their efficacy and safety in a whole-organism context. [8][9][10][11]

Acute Toxicity Study

An acute toxicity study in a rodent model (e.g., mice or rats) is essential to determine the median lethal dose (LD₅₀) and to identify potential target organs of toxicity.

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Dosing: Administer a single oral dose of this compound to a single animal. The starting dose should be based on the in vitro cytotoxicity data.

-

Observation: Observe the animal for signs of toxicity and mortality for at least 14 days.

-

Dose Adjustment: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This sequential dosing continues until the LD₅₀ can be estimated.

-

Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

In Vivo Anti-inflammatory Model

A widely used and well-characterized model for in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats.

-

Animal Grouping: Divide the rats into several groups: vehicle control, positive control (e.g., indomethacin), and groups treated with different doses of this compound.

-

Compound Administration: Administer the test compound or controls orally or intraperitoneally one hour before the carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

This technical guide provides a comprehensive and structured approach to elucidating the biological activity of this compound extracts. By systematically evaluating its hydrolysis, cytotoxicity, antimicrobial, and anti-inflammatory properties through a series of robust in vitro and in vivo assays, researchers can gain a thorough understanding of its potential therapeutic applications. The emphasis on self-validating protocols and the integration of both the parent ester and its potential hydrolysis product in the testing cascade will ensure the generation of high-quality, reliable data to guide future drug development efforts.

References

-

Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]

-

What methods can be used to evaluate the antibacterial activity of esters?. ResearchGate. [Link]

-

Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]

-

In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

Prodrugs of Carboxylic Acids. ResearchGate. [Link]

-

Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

-

Hepatic Effects of Phthalate Esters and Related Compounds. In Vivo and In Vitro Correlations. ResearchGate. [Link]

-

Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science. [Link]

-

What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

-

In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. PubMed. [Link]

-

Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. PubMed. [Link]

-

Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI. [Link]

-

Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Comparative Study of Surface-Active Properties and Antimicrobial Activities of Disaccharide Monoesters. PMC - PubMed Central. [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

- Prodrug derivatives of carboxylic acid drugs.

-

What are the most important / useful cell lines to test when checking the cytotoxicity of a novel antimicrobial compound?. ResearchGate. [Link]

-

Cytotoxicity Testing Using Cell Lines. Springer Nature Experiments. [Link]

-

(PDF) In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. ResearchGate. [Link]

-

Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

3-Hydroxy-2,2-dimethylbutanoic acid. MySkinRecipes. [Link]

-

In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. CoLab. [Link]

-

Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters. ResearchGate. [Link]

-